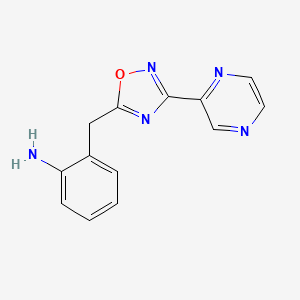
2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Descripción general
Descripción
“2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” is a chemical compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group. This particular compound has a pyrazine and oxadiazole ring in its structure .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, an oxadiazole ring, and an aniline group . The pyrazine ring is a six-membered aromatic ring with two nitrogen atoms. The oxadiazole ring is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The aniline group can undergo electrophilic substitution reactions, while the pyrazine and oxadiazole rings can participate in various reactions due to the presence of nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación
Pharmaceuticals Synthesis
The compound serves as a precursor in the synthesis of various pharmaceutical molecules. Its structure is pivotal in forming N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are significant due to their varied medicinal applications . These compounds have been synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions, highlighting the versatility of the compound in pharmaceutical chemistry.
Cancer Research
In the field of oncology, derivatives of the compound have been explored for their cytotoxic properties. One study concluded in the discovery of a related compound as an active and acceptable cytotoxic agent, indicating potential for cancer treatment . This showcases the compound’s role in the development of new anticancer drugs.
Biological Activity
Pyrrolopyrazine derivatives, which can be synthesized from compounds like 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline, are known for their biological activities. They are used in pharmaceuticals, organic materials, and bioactive compounds, emphasizing the compound’s importance in biological chemistry .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-10-4-2-1-3-9(10)7-12-17-13(18-19-12)11-8-15-5-6-16-11/h1-6,8H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEFRLMMQBLXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



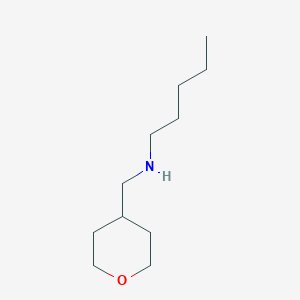


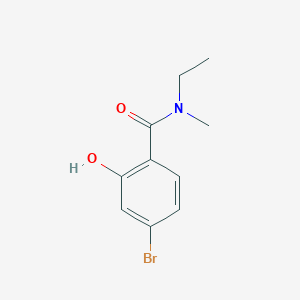
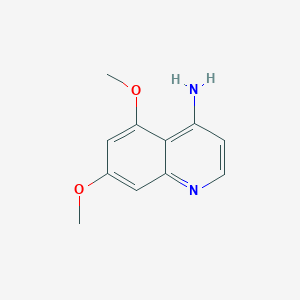


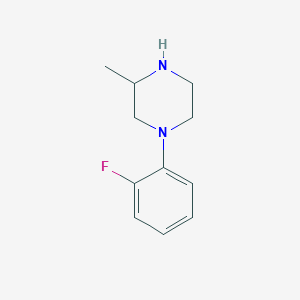
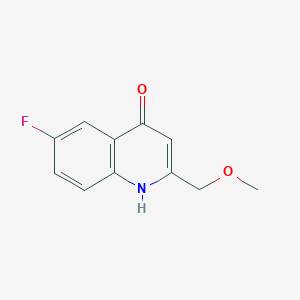

![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)
![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)

